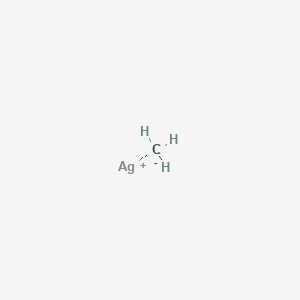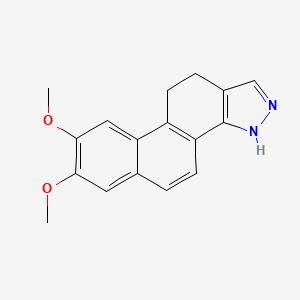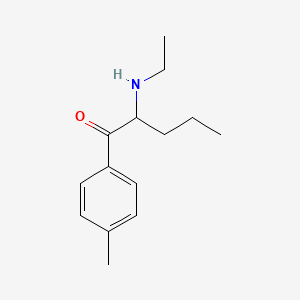
4-Methyl-alpha-ethylaminopentiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-alpha-ethylaminopentiophenone is a synthetic compound belonging to the cathinone class of chemicals. It is structurally related to other synthetic cathinones, which are often referred to as “designer drugs.” This compound is known for its stimulant effects and has been found in various products marketed as legal highs . Its chemical formula is C14H21NO, and it has a molar mass of 219.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-ethylaminopentiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpropiophenone and ethylamine.
Reaction: The 4-methylpropiophenone undergoes a reductive amination reaction with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-alpha-ethylaminopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-alpha-ethylaminopentiophenone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its stimulant properties and potential therapeutic uses.
Industry: Utilized in the development of new synthetic routes and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-alpha-ethylaminopentiophenone involves:
Neurotransmitter Release: It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Reuptake Inhibition: It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft.
Molecular Targets: The primary targets are the dopamine and norepinephrine transporters.
Comparación Con Compuestos Similares
4-Methyl-alpha-ethylaminopentiophenone is similar to other synthetic cathinones but has unique properties:
4-Methylpentedrone: Similar structure but with a methyl group instead of an ethyl group.
Methcathinone: Lacks the 4-methyl substitution.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
These comparisons highlight the unique structural features and pharmacological effects of this compound.
Propiedades
Número CAS |
746540-82-9 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-(ethylamino)-1-(4-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H21NO/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12/h7-10,13,15H,4-6H2,1-3H3 |
Clave InChI |
IKIANZXWCBSIGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=C(C=C1)C)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


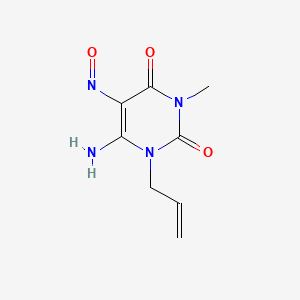
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)

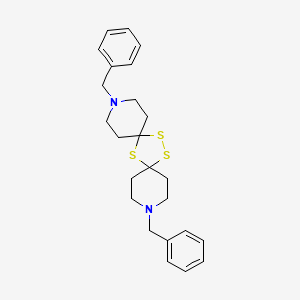
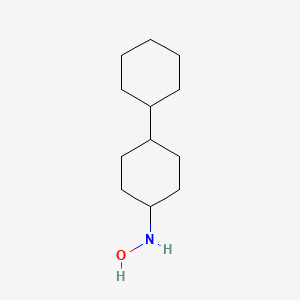
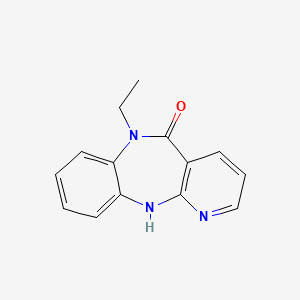
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
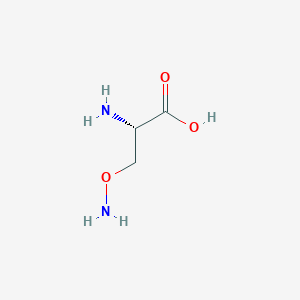
![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
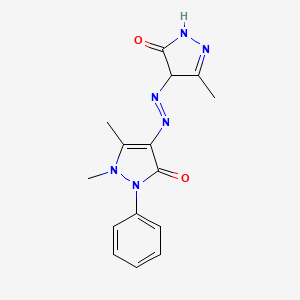
![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
